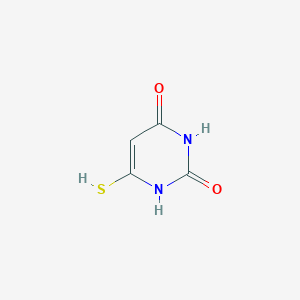

6-sulfanyl-1H-pyrimidine-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4N2O2S |

|---|---|

Molecular Weight |

144.15 g/mol |

IUPAC Name |

6-sulfanyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C4H4N2O2S/c7-2-1-3(9)6-4(8)5-2/h1H,(H3,5,6,7,8,9) |

InChI Key |

HCFLFBOWTIRGOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=O)NC1=O)S |

Origin of Product |

United States |

Synthetic Methodologies for 6 Sulfanyl 1h Pyrimidine 2,4 Dione and Its Analogues

Direct Synthesis Strategies for the 6-Sulfanyl-1H-pyrimidine-2,4-dione Core

The most direct approaches to the this compound scaffold typically involve the construction of the pyrimidine (B1678525) ring from acyclic precursors, incorporating the sulfur atom during the cyclization process.

Cyclization Reactions for Pyrimidine Ring Formation

A prevalent and classical method for synthesizing the 6-thiouracil core is the cyclocondensation of a β-ketoester with thiourea (B124793). nih.gov This reaction, often carried out in the presence of a base such as sodium methoxide (B1231860) or sodium ethoxide in an alcoholic solvent, provides a straightforward route to 6-substituted-2-thiouracils. For instance, the reaction of ethyl acetoacetate (B1235776) with thiourea in the presence of sodium methoxide in methanol (B129727) yields 2-thio-6-methyluracil. orgsyn.org The general applicability of this method allows for the synthesis of various 5- and 6-substituted 2-thiouracils by selecting the appropriate β-oxoester. nih.govjppres.com

Another effective cyclization strategy involves a three-component reaction. The Biginelli reaction, a well-known multicomponent reaction, can be adapted to produce dihydropyrimidine-2-thiones. nih.gov A variation of this involves the reaction of an aldehyde, a β-ketoester, and thiourea under acidic conditions. nih.gov Furthermore, a series of 6-aryl-5-cyano-2-thiouracil derivatives have been synthesized through the reaction of ethyl cyanoacetate, an appropriate aldehyde, and thiourea. nih.gov This one-pot synthesis provides a versatile route to compounds with substitution at both the C5 and C6 positions. nih.govchemijournal.com

Table 1: Examples of Cyclization Reactions for 6-Thiouracil Synthesis

| β-Ketoester/Active Methylene Compound | Coreactant | Aldehyde (if applicable) | Base/Catalyst | Solvent | Product | Yield (%) | Reference(s) |

| Ethyl acetoacetate | Thiourea | - | Sodium methoxide | Methanol | 2-Thio-6-methyluracil | 69-84 | orgsyn.org |

| Ethyl 4-methyl-3-oxopentanoate | Thiourea | - | Sodium ethoxide | Ethanol | 6-iso-Propyl-2-thiouracil | - | jppres.com |

| Ethyl 4,4-dimethyl-3-oxopentanoate | Thiourea | - | Sodium ethoxide | Ethanol | 6-tert-Butyl-2-thiouracil | - | jppres.com |

| Ethyl cyanoacetate | Thiourea | Various aromatic aldehydes | - | - | 6-Aryl-5-cyano-2-thiouracil derivatives | - | nih.gov |

| Ethyl acetoacetate | Thiourea | Benzaldehyde (B42025) | Brønsted acidic ionic liquid | Solvent-free | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione | Good | nih.gov |

Introduction of the Sulfanyl (B85325) Moiety via Thiolation/Sulfanylation Reactions

While the construction of the thiouracil ring from thiourea is the most common approach, methods for the direct introduction of a sulfanyl group at the C6 position of a pre-existing pyrimidine-2,4-dione (uracil) ring are also of interest. However, direct C-H thiolation at the C6 position of uracil (B121893) is less documented compared to C5-thiolation. researchgate.net The literature more frequently describes the introduction of an arylsulfanyl group at the C6 position through nucleophilic substitution of a halogen in 6-halopyrimidines. researchgate.net This method, however, starts with a functionalized pyrimidine rather than a direct C-H activation.

Multi-Step Synthetic Pathways to Diverse this compound Derivatives

The functionalization of the pre-formed this compound core is a versatile strategy to generate a library of derivatives with diverse biological properties. Modifications can be introduced at the nitrogen atoms of the pyrimidine ring, the C5 position, and the exocyclic sulfanyl group.

Functionalization at the Pyrimidine Ring Nitrogen Atoms (N1, N3)

Alkylation of the nitrogen atoms (N1 and N3) of the 6-thiouracil ring is a common derivatization strategy. The reaction of uracils with alkylating agents can be optimized to achieve selective N1-alkylation. For instance, a one-pot silylation-alkylation procedure using hexamethyldisilazane (B44280) (HMDS) followed by an alkylating agent in acetonitrile (B52724) has been shown to be effective for the N1-alkylation of various pyrimidines. ias.ac.in The methylation of 6-methyl-2-thiouracil with dimethyl sulfate (B86663) can yield both 3,6-dimethyl- and 1,6-dimethyl-2-methylthio-4-pyrimidone. researchgate.net The regioselectivity of alkylation can be influenced by the reaction conditions, including the choice of base and solvent. For example, in the methylation of 6-polyfluoroalkyl-2-thiouracils, heating in tert-butyl alcohol with cesium carbonate as the base favors the formation of the S,N³-isomer. researchgate.net The synthesis of N¹,N³-dialkylated derivatives has also been explored, particularly in the context of developing novel antibacterial agents. nih.gov

Modifications at the C5 Position of the Pyrimidine Ring

The C5 position of the 6-thiouracil ring is amenable to various electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Halogenation is a key transformation. 5-Halouracil derivatives can be synthesized by treating uracil or its derivatives with elemental iodine, metal halides, or N-halosuccinimides in the presence of an activating agent like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). acs.orgacs.org For example, 5-iodouracil (B140508) can be prepared by reacting uracil with iodine and CAN. acs.org Metal-free C5-selective halogenation of quinolines has also been achieved using N-halosuccinimides in water, a method that could potentially be adapted for uracil derivatives. rsc.org Copper-promoted C5-bromination of 8-aminoquinoline (B160924) amides using alkyl bromides offers another synthetic route to halogenated heterocycles. nih.gov

Nitration at the C5 position can be achieved under various conditions. Visible-light-photocatalyzed C5-nitration of 8-aminoquinoline amides has been developed, providing a mild and green protocol. mdpi.com Such methods could be explored for the nitration of 6-thiouracil derivatives.

Furthermore, the introduction of a cyano group at the C5 position, as seen in the synthesis of 6-aryl-5-cyano-2-thiouracil derivatives, highlights the possibility of incorporating electron-withdrawing groups at this position. nih.gov

Derivatization Strategies at the 6-Sulfanyl Group

The exocyclic sulfanyl group at the C6 position is a key site for derivatization, most commonly through S-alkylation. The reaction of 6-thiouracil derivatives with alkyl halides in the presence of a base leads to the formation of 6-alkylthio-1H-pyrimidine-2,4-diones. For example, methylation of 6-polyfluoroalkyl-2-thiouracils with methyl iodide initially yields the 2-methylsulfanyl-substituted pyrimidin-4-one. researchgate.net This thioetherification can be achieved using various alkyl halides. organic-chemistry.org

S-Glycosylation, the formation of a thioglycosidic bond, is another important derivatization. This can be achieved by coupling a glycosyl donor with the thiol group of 6-thiouracil. nih.gov S-linked glycosides are of interest due to their potential for enhanced biological activity and stability towards enzymatic hydrolysis compared to their O-linked counterparts. nih.govnih.gov

Attempts to prepare 3-alkyl derivatives of 6-anilino-2-thiouracils via S-debenzylation of 2-benzylthio intermediates have been shown to sometimes lead to rearrangement products, such as 3-methyl-5-benzyl-6-amino-2-thiouracil, highlighting the complex reactivity of these systems. nih.gov

Table 2: Examples of Derivatization Reactions of the 6-Thiouracil Core

| Position of Derivatization | Reaction Type | Reagents | Product Type | Reference(s) |

| N1, N3 | Alkylation | Alkyl halides, Dimethyl sulfate | N-Alkyl-6-thiouracils | ias.ac.inresearchgate.net |

| C5 | Halogenation | N-Halosuccinimides, Cerium(IV) ammonium nitrate | 5-Halo-6-thiouracils | acs.orgacs.org |

| C5 | Cyanation | Ethyl cyanoacetate, Aldehyde, Thiourea | 5-Cyano-6-thiouracils | nih.gov |

| 6-Sulfanyl | S-Alkylation | Alkyl halides, Base | 6-Alkylthio-pyrimidinediones | researchgate.netorganic-chemistry.org |

| 6-Sulfanyl | S-Glycosylation | Glycosyl donors | 6-Thioglycoside-pyrimidinediones | nih.gov |

Catalytic Approaches and Green Chemistry Principles in this compound Synthesis

The synthesis of pyrimidine derivatives, including this compound (also known as 6-thiouracil), has traditionally involved condensation reactions that can be harsh and environmentally taxing. Modern organic synthesis has moved towards catalytic methods and green chemistry principles to improve yields, reduce waste, and simplify procedures.

Catalytic approaches offer pathways that are more efficient and selective. For instance, the synthesis of 6-methylthiouracil derivatives has been successfully achieved by reacting 2,2,6-trimethyl-4H-1,3-dioxin-4-one with thiourea compounds in the presence of the Lewis acid catalyst Ytterbium trifluoromethanesulfonate (B1224126) (Yb(TFA)₃). researchgate.net This method represents a novel and effective route for creating substituted thiouracils. researchgate.net Transition metal catalysts are also pivotal in constructing the pyrimidine core. mdpi.com Palladium-catalyzed multi-component reactions, for example, have been used to synthesize complex uracil derivatives in good yields. mdpi.com One such process involves a four-component reaction using an α-chloroketone, an isocyanate, a primary amine, and carbon monoxide, catalyzed by a palladium complex. mdpi.com Other metals, such as copper and iron, have also been employed to catalyze cycloaddition and condensation reactions leading to various pyrimidine-based scaffolds. mdpi.com

Green chemistry principles are increasingly integrated into these synthetic routes. Key strategies include the use of multicomponent reactions (MCRs), alternative energy sources, and environmentally benign solvents. MCRs, such as the Biginelli reaction, are particularly advantageous as they combine multiple starting materials in a single step, which increases atom economy and reduces waste. chemijournal.com The synthesis of novel thiouracil derivatives has been reported via such multicomponent strategies. chemijournal.com

Furthermore, the use of alternative energy sources like microwave (MW) and ultrasound (US) irradiation can accelerate reaction times and improve yields compared to conventional heating. mdpi.com The application of water as a solvent and the development of solvent-free reaction conditions are also significant advancements in green synthesis. mdpi.comacs.org Deep Eutectic Solvents (DES) have emerged as promising green catalysts for the synthesis of pyrimidine derivatives, offering a recyclable and efficient medium for these reactions. acs.org

Table 1: Overview of Catalytic and Green Synthesis Methods for Thiouracil and Related Pyrimidines

| Methodology | Catalyst/Promoter | Key Features | Example Application | Reference |

|---|---|---|---|---|

| Lewis Acid Catalysis | Yb(TFA)₃ | Efficient synthesis of substituted thiouracils. | Synthesis of 6-methylthiouracil derivatives. | researchgate.net |

| Transition Metal Catalysis | Palladium (Pd), Copper (Cu), Iron (Fe) | Enables multi-component reactions and cyclizations. | Synthesis of pyrimidinones (B12756618) and uracil derivatives. | mdpi.commdpi.com |

| Multicomponent Reactions (MCRs) | Often acid or base-catalyzed | High atom economy, single-step synthesis. | Synthesis of novel uracil and thiouracil derivatives. | chemijournal.com |

| Green Solvents/Catalysts | Water, Deep Eutectic Solvents (DES) | Environmentally benign, often recyclable. | Synthesis of various pyrimidine structures. | mdpi.comacs.org |

| Alternative Energy | Microwave (MW), Ultrasound (US) | Reduced reaction times, improved yields. | Cyclization reactions for pyrimidine synthesis. | mdpi.com |

Stereoselective Synthesis and Chiral Analogues of this compound (Hypothetical)

While the core structure of this compound is achiral, the introduction of stereocenters through substitution on the pyrimidine ring or on its substituents would generate chiral analogues. The stereoselective synthesis of such molecules is a critical area of research, as different stereoisomers of a compound can exhibit vastly different biological activities. Although specific literature detailing the stereoselective synthesis of chiral 6-thiouracil analogues is limited, the principles can be extrapolated from methodologies applied to other complex heterocyclic systems.

The primary goal of stereoselective synthesis is to control the three-dimensional arrangement of atoms in a molecule. This is typically achieved using one of three main strategies: using a chiral starting material, employing a chiral auxiliary, or utilizing a chiral catalyst. For the synthesis of chiral thiouracil analogues, a catalytic asymmetric approach would be highly desirable due to its efficiency.

Methodologies developed for other heterocycles provide a blueprint for potential application to thiouracils. For example, highly stereoselective syntheses of complex fused heterocycles with multiple stereocenters have been achieved through sequences involving catalytic internal redox reactions and inverse electron-demand hetero-Diels–Alder reactions. rsc.org Such advanced catalytic cascades could potentially be adapted to construct chiral pyrimidine-fused systems. Similarly, the merger of photoredox and nickel catalysis has enabled the highly stereoselective synthesis of C-nucleosides, demonstrating a powerful method for forming stereocontrolled carbon-carbon bonds. rsc.org

The development of chiral analogues of this compound would involve introducing substituents that create one or more chiral centers. For instance, alkylation or arylation at the N1, N3, or C5 positions with a chiral group, or the use of a chiral side chain at the C6 position, would result in chiral molecules. The synthesis would then need to proceed in a way that selectively produces one desired stereoisomer over others.

Chemical Reactivity and Transformation Mechanisms of 6 Sulfanyl 1h Pyrimidine 2,4 Dione

Electrophilic and Nucleophilic Reactions of the Sulfanyl (B85325) Group

The sulfanyl (-SH) group in 6-sulfanyl-1H-pyrimidine-2,4-dione is a key center for both electrophilic and nucleophilic reactions.

Nucleophilic Character: The sulfur atom, particularly in its thiolate anion form, is a potent nucleophile. libretexts.org This allows it to react with various electrophiles. A common reaction is S-alkylation, where the sulfur atom attacks an alkyl halide, leading to the formation of S-alkyl derivatives. tandfonline.com For instance, the reaction of 6-methyl-2-thiouracil with alkyl halides yields the corresponding S-alkyl derivatives. tandfonline.com Enzymatic S-methylation is another significant reaction, where a methyl group is transferred to the sulfur atom, a process observed with antithyroid drugs like 6-n-propyl-2-thiouracil. nih.gov

Electrophilic Character: While less common, the sulfur atom can also exhibit electrophilic character, especially when bonded to a more electronegative atom. However, the primary reactivity of the sulfanyl group in this compound is nucleophilic.

The table below summarizes some of the key reactions involving the sulfanyl group.

| Reaction Type | Reactant | Product | Reference |

| S-Alkylation | Alkyl Halide | S-Alkyl derivative | tandfonline.com |

| S-Methylation (enzymatic) | S-Adenosylmethionine | S-Methyl derivative | nih.gov |

Reactivity at the Pyrimidine (B1678525) Ring Nitrogen and Carbon Centers

The pyrimidine ring of this compound possesses several sites susceptible to chemical attack. The nitrogen and carbon atoms within the ring exhibit distinct reactivity patterns.

The reactivity of the pyrimidine ring can be enhanced by quaternization of the nitrogen atoms, which increases the ring's electrophilic character and makes it more susceptible to nucleophilic attack. wur.nl This can lead to ring transformation reactions, such as the conversion of pyrimidine derivatives into other heterocyclic systems like isoxazoles or pyrazoles under specific conditions. wur.nl

The carbon centers of the pyrimidine ring can also be involved in reactions. For example, bromination of 6-methyl-2-thiouracil occurs at the 5-position of the pyrimidine ring. tandfonline.com Furthermore, the C6 position can participate in condensation reactions.

Tautomerism and Prototropic Equilibria in this compound

Tautomerism is a crucial aspect of the chemistry of this compound, influencing its structure and reactivity. The molecule can exist in several tautomeric forms due to the migration of protons between the nitrogen, sulfur, and oxygen atoms.

The main tautomeric forms include the thione-keto, thiol-keto, thione-enol, and thiol-enol forms. ajgreenchem.com Computational studies on related thiouracil derivatives, such as 2-thiouracil (B1096) and propylthiouracil (B1679721), indicate that the thione-keto form is generally the most stable. ajgreenchem.comsciengpub.ir However, the relative stabilities of these tautomers can be influenced by the surrounding environment, such as the solvent. acs.org The existence of these different tautomers is significant as it can affect the molecule's biological activity and potential for mutations in genetic material. nih.gov

Below is a table illustrating the main tautomeric forms:

| Tautomeric Form | Description |

| Thione-Keto | The most stable form with C=S and C=O double bonds. |

| Thiol-Keto | Contains a thiol (-SH) group and a keto (C=O) group. |

| Thione-Enol | Contains a thione (C=S) group and an enol (-OH) group. |

| Thiol-Enol | Contains both a thiol (-SH) and an enol (-OH) group. |

Redox Chemistry and Oxidation States of the Sulfur Moiety (e.g., sulfoxide (B87167)/sulfone formation)

The sulfur atom in this compound can exist in various oxidation states, leading to a rich redox chemistry. The thiol group can be oxidized to form disulfide bridges, a common reaction for thiols. libretexts.org Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.

The oxidation of the sulfur moiety is a key aspect of the metabolism and mechanism of action of related antithyroid drugs. For instance, the oxidation of 6-n-propyl-2-thiouracil is a critical step in its therapeutic effect. nih.gov The oxidation can proceed to form sulfoxide and sulfone derivatives. The oxidation state of sulfur in a compound can be determined by considering the electronegativity of the atoms bonded to it. youtube.comyoutube.com For example, when sulfur is bonded to oxygen, which is more electronegative, the sulfur atom will have a positive oxidation state. youtube.com

Cycloaddition and Condensation Reactions Involving the Compound

This compound and its derivatives can participate in cycloaddition and condensation reactions to form more complex heterocyclic systems. These reactions are valuable in synthetic organic chemistry for building diverse molecular scaffolds.

Cycloaddition Reactions: Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org While specific examples for this compound are not extensively detailed in the provided results, related thiouracil derivatives are known to undergo such reactions. For instance, the Diels-Alder reaction, a type of [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.orglibretexts.org

Condensation Reactions: Condensation reactions involving 6-amino derivatives of thiouracil are well-documented. For example, the reaction of 6-aminothiouracil with α,β-unsaturated ketones can yield pyridopyrimidine derivatives. researchgate.net Similarly, multicomponent reactions of 6-aminothiouracil with aldehydes and malononitrile (B47326) can produce pyrido[2,3-d]pyrimidines, often facilitated by catalysts. rsc.org These reactions demonstrate the utility of the pyrimidine scaffold in constructing fused heterocyclic systems.

A notable example is the synthesis of dipyrimidino[2,1-b:1′,2′-c]thiazine, a new ring system, through the reaction of a derivative of 6-methyl-2-thiouracil. tandfonline.com

Advanced Spectroscopic and Crystallographic Investigations of 6 Sulfanyl 1h Pyrimidine 2,4 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

High-resolution NMR spectroscopy is a powerful tool for determining the structure of 6-sulfanyl-1H-pyrimidine-2,4-dione and its derivatives in solution. hyphadiscovery.com By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment of the nuclei can be determined.

For instance, in the ¹H NMR spectrum of 6-methyl-2-thiouracil, distinct signals are observed for the N-H protons, the C5-H proton, and the methyl protons. researchgate.netresearchgate.net The chemical shifts of the N1-H and N3-H protons can overlap, appearing as a single resonance. researchgate.netresearchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to confirm the assignments of protons and carbons and to establish through-bond connectivities within the molecule. researchgate.netresearchgate.net These techniques are instrumental in differentiating between isomers and providing a complete structural assignment. hyphadiscovery.comnih.gov

The following table summarizes typical ¹H NMR spectral data for a derivative of the target compound:

| Proton | Chemical Shift (ppm) |

| N1-H & N3-H | ~12.29 |

| C5-H | ~5.68 |

| CH₃ | ~2.06 |

| Data for 6-methyl-2-thiouracil in DMSO-d₆ researchgate.netresearchgate.net |

Similarly, ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbonyl (C4) and thiocarbonyl (C2) carbons are particularly informative.

| Carbon | Chemical Shift (ppm) |

| C2 | Varies |

| C4 | Varies |

| C5 | Varies |

| C6 | Varies |

| Note: Specific chemical shift values for this compound were not available in the search results. Values are highly dependent on the specific derivative and solvent. |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable insights into the functional groups and conformational aspects of this compound. researchgate.netrsc.org The vibrational spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific chemical bonds.

Key vibrational modes for this class of compounds include:

N-H stretching: Typically observed in the region of 3000-3400 cm⁻¹.

C=O stretching: The carbonyl group at the C4 position gives rise to a strong absorption band.

C=S stretching: The thiocarbonyl group at the C2 position also has a characteristic stretching frequency.

Ring vibrations: The pyrimidine (B1678525) ring exhibits a series of characteristic stretching and deformation vibrations.

Studies on related compounds like 6-methyl-2-thiouracil have shown that the substitution at the C2 position with sulfur significantly influences the vibrational frequencies of the N1-H and N3-H groups. researchgate.net Isotopic substitution, such as N-deuteration, is a useful technique to confirm the assignment of N-H vibrational modes. researchgate.net

A representative table of vibrational frequencies for a related compound is shown below:

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H stretch | 3300–3020 |

| C=O stretch | ~1660 |

| SO₂ stretch | 1320, 1140 |

| Data for a thiouracil derivative. mdpi.com |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound and for studying its fragmentation patterns. HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for these analyses. nih.gov Under mass spectrometric conditions, the molecule fragments in a predictable manner, and the analysis of these fragments provides further structural confirmation. For example, in thiouracil derivatives, fragmentation can involve the loss of small neutral molecules like CO or HNCS.

The accurate mass of 6-propyl-2-thiouracil is 170.051384 g/mol . epa.gov Isotope-labeled versions of the compound, such as 6-propyl-2-thiouracil-[¹³C,¹⁵N₂], are also used in metabolic studies, with a corresponding shift in molecular weight.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

Crystal structure analyses of related compounds, such as 6-propyl-2-thiouracil, have revealed the formation of extensive hydrogen-bonding networks. researchgate.net These hydrogen bonds, involving the N-H groups as donors and the C=O and C=S groups as acceptors, play a crucial role in stabilizing the crystal lattice. researchgate.net The crystal structure of 6-propyl-2-thiouracil itself is stabilized by pairs of N—H⋯O and N—H⋯S hydrogen bonds. researchgate.net

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy, is used to investigate the electronic structure and photophysical properties of this compound. tandfonline.com The UV-Vis spectrum arises from electronic transitions between different molecular orbitals.

For 2-thiouracil (B1096), maximum absorption wavelengths have been reported in methanol (B129727) at 212 nm and 271 nm. nih.gov The position and intensity of these absorption bands are sensitive to the solvent and the specific substituents on the pyrimidine ring. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to complement the experimental data and provide a more detailed understanding of the electronic transitions. tandfonline.com

| Compound | Solvent | λmax (nm) |

| 2-Thiouracil | Methanol | 212, 271 |

| UV absorption data. nih.gov |

Some derivatives of pyrimidine-2,4-dione have been studied for their fluorescence properties, which are related to the molecule's ability to emit light after being electronically excited.

Computational and Theoretical Chemistry Studies of 6 Sulfanyl 1h Pyrimidine 2,4 Dione

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure and energetics of 6-sulfanyl-1H-pyrimidine-2,4-dione and its analogs. These methods provide a detailed picture of the molecule's properties at the atomic level.

Detailed research findings from these calculations reveal the distribution of electrons within the molecule, which is critical for understanding its stability and reactivity. DFT studies, often employing functionals like B3LYP, are used to optimize the molecular geometry and calculate various quantum chemical descriptors. researchgate.net For thiouracil derivatives, these calculations help in analyzing the molecular structure and the effect of substitutions on the pyrimidine (B1678525) ring. nih.gov

Key energetic parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For instance, studies on related thiouracil compounds have shown how different substituents can modulate these frontier orbital energies, thereby influencing the molecule's electronic properties. acs.orgnih.gov

Natural Bond Orbital (NBO) analysis is another powerful technique used in conjunction with DFT to study charge distribution. For thiouracil molecules, NBO analysis has revealed that the negative charge on the sulfur atom is significantly lower than that on the oxygen atoms in the uracil (B121893) scaffold. nih.gov This type of information is invaluable for predicting sites of electrophilic and nucleophilic attack.

| Method | Basis Set | Key Findings | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-311G** | Calculation of molecular structures, total energy, and free energy of tautomers. | sioc-journal.cn |

| DFT (B3LYP, M062X) | 6-31G(d,p) | Analysis of molecular structure and atomic charges under hydration effects. | nih.gov |

| CASPT2//CASSCF | - | Investigation of photophysical properties and deactivation pathways of photoexcited states. | acs.orgnih.gov |

| DFT (B3LYP) | 6-311++G(d,p) | Calculation of global and local quantum chemical reactivity descriptors. | researchgate.net |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction (in theoretical models, not clinical)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as a this compound derivative, might bind to a biological target, typically a protein. These methods are instrumental in drug discovery for identifying potential therapeutic candidates and understanding their mechanism of action at a molecular level.

Molecular docking studies have been extensively performed on thiouracil derivatives to explore their binding modes with various enzymes. nih.gov For example, derivatives of 6-thiouracil have been docked into the active site of thymidylate synthase, a well-known target for anticancer drugs, to investigate their binding patterns. nih.gov Similarly, docking studies have been conducted on other targets, including the mitotic kinesin Eg5 and DNA topoisomerase II, revealing key interactions that could be responsible for their anticancer activity. tandfonline.commdpi.com

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand is then computationally placed into the binding site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com

Molecular dynamics simulations take the static snapshot provided by docking and simulate the movement of the ligand-protein complex over time. This provides insights into the stability of the binding pose and the dynamics of the interactions. For instance, MD simulations can help to validate the binding mode predicted by docking and assess the conformational changes in the protein upon ligand binding.

| Target Protein | Therapeutic Area | Key Findings from Docking | Reference |

|---|---|---|---|

| Thymidylate Synthase (TS) | Anticancer | Designed compounds showed binding patterns consistent with known TS inhibitors. | nih.gov |

| Kinesin Eg5 | Anticancer | Synthesized compounds displayed stronger interactions than the reference drug 5-fluorouracil. | tandfonline.com |

| Lactoperoxidase (LPO) | Antithyroid | Docking into a hydrophobic channel guided the design of new derivatives with enhanced activity. | mdpi.com |

| DNA Topoisomerase II | Anticancer | Identified hydrogen bonding and hydrophobic interactions contributing to inhibitory activity. | mdpi.com |

| Thyroid Peroxidase (TPO) | Antithyroid | In silico studies explored the binding affinity of propylthiouracil (B1679721). | longdom.org |

Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms

Theoretical methods are employed to predict the chemical reactivity of this compound and to elucidate the mechanisms of its reactions. DFT-based reactivity descriptors are commonly used for this purpose. These descriptors, such as Fukui functions and local softness, help to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

Studies on thiazole (B1198619) derivatives, which share some structural similarities with thiouracils, have shown that Fukui functions can effectively predict the sites of nucleophilic attack. researchgate.net For thiouracil derivatives, these calculations can predict how different substituents will influence the reactivity of the pyrimidine ring.

Furthermore, computational chemistry allows for the detailed investigation of reaction mechanisms. For example, the plausible mechanism for the formation of 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives has been proposed based on theoretical calculations, involving the activation of benzaldehyde (B42025) followed by nucleophilic attack from the thiouracil ring. tandfonline.com

Computational studies can also shed light on the chemical transformations of these compounds. For example, the deselenation reactions of selenium analogs of 6-n-propyl-2-thiouracil have been investigated, providing insights into their chemical stability and potential metabolic pathways. nih.gov Additionally, the turnover-dependent inactivation of neuronal nitric oxide synthase by 2-thiouracil (B1096) has been established through studies that point towards it being an alternate substrate and a mechanism-based inactivator. nih.gov

Computational Analysis of Tautomeric Forms and Interconversion Barriers

Tautomerism is a key aspect of the chemistry of this compound, which can exist in different tautomeric forms, primarily the thione (amide) and thiol (imidic acid) forms. Computational chemistry provides a powerful means to study the relative stabilities of these tautomers and the energy barriers for their interconversion.

DFT calculations have been widely used to investigate the tautomeric equilibria of thiouracils. nih.govsciengpub.ir These studies have shown that in the gas phase, the thione form is generally more stable than the thiol form. sioc-journal.cnresearchgate.net The relative stability can be influenced by the solvent environment, as demonstrated by calculations using continuum solvation models like the Polarizable Continuum Model (PCM). nih.gov

| Compound Studied | Computational Method | Key Findings | Reference |

|---|---|---|---|

| 2-Thiouracil | MP2/6-31++G(d,p) | Calculated a high energy barrier for thiol to thione transformation, suggesting proton-tunneling at low temperatures. | researchgate.net |

| 5-Fluorouracil and 5-Chlorouracil | B3LYP/6-311+G** with Onsager model | The dione (B5365651) forms are the predominant isomers in both gas and aqueous phases. | researchgate.net |

| Substituted Uracil Tautomers | DFT (B97-D3/aug-cc-pVDZ) with PCM | Substitution and solvation did not significantly change tautomeric preferences, but intramolecular hydrogen bonds could stabilize certain tautomers. | nih.gov |

| 2-Thiouracil | DFT | Investigated the formation of thio-thiol and keto-enol tautomers and their structural features. | sciengpub.ir |

In Silico Screening and Ligand Design Principles for Targeted Interactions

In silico screening and rational ligand design are at the forefront of modern drug discovery, enabling the identification and optimization of lead compounds with improved efficacy and specificity. For this compound and its derivatives, these computational approaches are invaluable for designing molecules with desired biological activities.

The process of ligand design often starts with a known active compound or a binding site of a target protein. Based on the structural information, new molecules are designed to enhance binding affinity and selectivity. For instance, in the design of novel antithyroid agents, the structure-activity relationship (SAR) of the thiouracil nucleus was explored to target hydrophobic side chains in the binding site of lactoperoxidase, leading to compounds with improved activity. mdpi.com

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach has been used in the discovery of novel thiazole derivatives as potential antimicrobial agents, where in silico molecular docking was used to predict their inhibitory activity against DNA gyrase. nih.gov

The design of novel xanthine (B1682287) and uracil-containing imidazolone (B8795221) derivatives has also been guided by computational methods. nih.gov These in silico studies, combined with synthetic chemistry and biological evaluation, provide a comprehensive approach to drug development. The principles of ligand design involve optimizing various factors, including shape complementarity, electrostatic interactions, and hydrogen bonding patterns between the ligand and its target.

Biomolecular Interactions and Mechanistic Insights of 6 Sulfanyl 1h Pyrimidine 2,4 Dione in Vitro, Non Human Models

Enzyme Binding and Inhibition Mechanisms in Cell-Free Systems

The inhibitory effects of 6-thiouracil and its derivatives on various enzymes have been extensively studied in cell-free systems, providing detailed insights into their mechanisms of action. Key targets include enzymes involved in thyroid hormone synthesis and nitric oxide production.

Thyroid Peroxidase (TPO) Inhibition: 6-Propyl-2-thiouracil (PTU), a derivative of 6-thiouracil, is a well-known inhibitor of thyroid peroxidase (TPO), a key enzyme in thyroid hormone biosynthesis. nih.govwikipedia.org In in vitro studies using human thyroid microsomes, PTU demonstrates a reversible inhibition of TPO. nih.gov The mechanism involves the interaction of PTU with the oxidized form of the TPO-heme group, which is generated in the presence of hydrogen peroxide. nih.gov This interaction prevents the enzyme from catalyzing the iodination of tyrosine residues on thyroglobulin. researchgate.net The concentration of PTU required for 50% inhibition (IC50) of human TPO has been reported to be 2 x 10⁻⁶ M. nih.gov In contrast, another thioureylene drug, methimazole (B1676384) (MMI), acts as an irreversible inhibitor of TPO. nih.gov

Iodothyronine Deiodinase Inhibition: 6-Thiouracil derivatives are also potent inhibitors of iodothyronine deiodinases, the enzymes responsible for the conversion of thyroxine (T4) to the more active triiodothyronine (T3). Studies on human placenta deiodinase have shown that 6-anilino-2-thiouracil (B1230814) derivatives can be more effective inhibitors than PTU. nih.gov The mechanism of inhibition is thought to involve the reaction of the thiourea-derived drug with the enzyme-selenenyl iodide intermediate (E-SeI). nih.gov This interaction is believed to be kinetically activated by basic amino acid residues like histidine within the enzyme's active site. nih.gov Different derivatives exhibit varying inhibitory potencies and mechanisms. For instance, in studies with type 1 and type 2 deiodinases, S-methylation of a methimazole analog altered its inhibition kinetics from non-competitive to uncompetitive with respect to the cofactor dithiothreitol (B142953) (DTT). bioscientifica.com

Nitric Oxide Synthase (NOS) Inhibition: Derivatives of 6-thiouracil have been identified as inhibitors of nitric oxide synthase (NOS), with a degree of selectivity for the neuronal isoform (nNOS). nih.gov 6-Propyl-2-thiouracil (PTU) acts as a time-, concentration-, and turnover-dependent inactivator of nNOS. nih.gov This inactivation is irreversible and follows first-order kinetics. nih.gov The mechanism is competitive with respect to both the substrate L-arginine and the cofactor tetrahydrobiopterin (B1682763) (BH4). nih.gov Notably, 2-thiouracil (B1096), the parent compound, behaves in a qualitatively identical manner. nih.gov The inactivation process involves the incorporation of radiolabeled 2-thiouracil into the nNOS polypeptide chain, confirming a mechanism-based inactivation. nih.gov

| Enzyme | Inhibitor | Inhibition Type | IC50 / Ki | Model System | Source |

|---|---|---|---|---|---|

| Thyroid Peroxidase (TPO) | 6-propyl-2-thiouracil (PTU) | Reversible | 2 x 10⁻⁶ M (IC50) | Human thyroid microsomes | nih.gov |

| Neuronal Nitric Oxide Synthase (nNOS) | 6-propyl-2-thiouracil (PTU) | Irreversible, Mechanism-based | - | Purified nNOS | nih.gov |

| Neuronal Nitric Oxide Synthase (nNOS) | 2-thiouracil | Competitive | 20 µM (Ki) | Rat cerebellum homogenates | nih.gov |

| Iodothyronine Deiodinase (Placental) | 6-(p-n-butylanilino)-2-thiouracil | Strongly inhibitory | - | Human placenta | nih.gov |

Nucleic Acid Interaction Mechanisms (e.g., DNA/RNA binding, intercalation studies in vitro)

The structural resemblance of 6-sulfanyl-1H-pyrimidine-2,4-dione to uracil (B121893) suggests its potential to interact with nucleic acids. In vitro studies have explored the binding of thiouracil derivatives to both DNA and RNA, revealing non-covalent interactions that can influence nucleic acid structure and stability.

Theoretical studies on DNA:RNA hybrid microhelixes have indicated that the presence of thio-substituted uracils, such as 2-thiouracil and 4-thiouracil, can affect the helical and backbone parameters. researchgate.netnih.gov While the Watson-Crick base pairing with adenine (B156593) may be weaker compared to unsubstituted uracil, the thio-substitution significantly increases the dipole moment of A-type microhelixes. researchgate.net

Experimental studies using differential scanning calorimetry (DSC) on RNA duplexes have shown that 2-thiouridine (B16713) (S2U) enhances the thermodynamic stability of RNA duplexes, particularly when paired with adenosine. nih.gov This stabilization is attributed to a preference for a C3'-endo sugar pucker, which improves base stacking. nih.gov However, upon oxidative desulfuration of 2-thiouracil to a 4-pyrimidinone derivative, the preferential binding to adenine is lost, and a preference for guanine (B1146940) is observed. nih.gov

Spectroscopic techniques are commonly employed to study the interaction of small molecules with DNA. nih.gov For instance, the interaction of isatin-β-thiosemicarbazone, a compound with a thiourea-like moiety, with calf thymus DNA was studied using UV-Vis absorption, fluorescence spectroscopy, and viscosity measurements. brieflands.com The results suggested an intercalative binding mode, characterized by an increase in the viscosity of the DNA solution and changes in the circular dichroism (CD) spectrum. brieflands.com While direct intercalation studies on this compound are limited, these findings with related structures provide a framework for understanding its potential DNA binding modes.

| Compound | Nucleic Acid | Interaction Type | Key Findings | Technique | Source |

|---|---|---|---|---|---|

| 2-Thiouridine (in RNA) | RNA duplex | Base pairing | Enhances thermodynamic stability when paired with Adenine. | Differential Scanning Calorimetry (DSC) | nih.gov |

| Thio-substituted uracils | DNA:RNA hybrid | Base pairing | Alters helical and backbone parameters; increases dipole moment. | Theoretical calculations | researchgate.net |

| Isatin-β-thiosemicarbazone | Calf Thymus DNA | Intercalation | Increased DNA viscosity; changes in CD spectrum. | Viscosity, CD spectroscopy | brieflands.com |

Protein Interaction Studies and Allosteric Modulation in Model Systems

Beyond enzyme inhibition, this compound and its derivatives can interact with other proteins, notably serum albumins, which are crucial for the transport and distribution of various molecules in the bloodstream.

In vitro studies have investigated the binding of 6-propyl-2-thiouracil (PTU) to human serum albumin (HSA). nih.gov Using fluorescence spectroscopy and Scatchard analysis, it was determined that there are two classes of binding sites for PTU on HSA. nih.gov The binding constants (Kb) were found to be 1.99 x 10⁴ M⁻¹ and 1.50 x 10⁴ M⁻¹ at an excitation wavelength of 280 nm, and 5.20 x 10⁴ M⁻¹ and 1.65 x 10⁴ M⁻¹ at 295 nm. nih.gov These values indicate a moderate binding affinity. Further studies have suggested that the binding of thioureylene compounds to HSA occurs in a hydrophobic area of the protein. bioscientifica.com The hydrophobicity of the substituent on the thiouracil ring appears to enhance the binding affinity. bioscientifica.com

The concept of allosteric modulation, where a molecule binds to a site on a protein other than the active site to alter its function, is a key mechanism in cellular regulation. While specific studies on the allosteric modulation of proteins by this compound are not abundant, its ability to act as a competitive inhibitor of nNOS with respect to the cofactor BH4 suggests a potential allosteric component to its action, as it influences the binding of another molecule at a distinct site. nih.gov

| Compound | Protein | Binding Constant (Kb) | Number of Binding Sites | Model System | Source |

|---|---|---|---|---|---|

| 6-propyl-2-thiouracil (PTU) | Human Serum Albumin (HSA) | 1.99 x 10⁴ M⁻¹ & 1.50 x 10⁴ M⁻¹ (λex=280nm) | Two classes | In vitro fluorescence spectroscopy | nih.gov |

| 6-propyl-2-thiouracil (PTU) | Human Serum Albumin (HSA) | 5.20 x 10⁴ M⁻¹ & 1.65 x 10⁴ M⁻¹ (λex=295nm) | Two classes | In vitro fluorescence spectroscopy | nih.gov |

| 2-thiouracil | Human Serum Albumin (HSA) | Low-affinity | One | In vitro ultraviolet spectroscopy and equilibrium dialysis | bioscientifica.com |

Investigation of Cellular Pathway Modulation in Non-Human Biological Models (e.g., bacterial, fungal, or isolated cell lines)

The interactions of this compound and its analogs at the molecular level translate into the modulation of various cellular pathways in non-human biological models.

In bacterial systems, the metabolism of related fluoropyrimidine drugs has been shown to disrupt pyrimidine (B1678525) metabolism in Escherichia coli. nih.gov This highlights the potential for thiouracil derivatives to interfere with fundamental metabolic pathways in bacteria. Furthermore, studies have shown that bacteria can develop resistance to thioguanine, a related purine (B94841) analog, through mutations in metabolic enzymes, indicating that these compounds can exert selective pressure on bacterial metabolic pathways. isciii.es

In the context of cellular signaling, the inhibition of nNOS by 2-thiouracil and its derivatives can have significant downstream effects. nih.govnih.gov Nitric oxide is a key signaling molecule in various physiological processes, and its modulation can impact pathways related to neurotransmission and cellular stress responses.

Studies in isolated cell lines have also provided insights. For example, the Ca²⁺-dependent formation of NO in GH3 pituitary cells was inhibited by 6-propyl-2-thiouracil, and this effect was enhanced by depleting the cells of arginine or tetrahydrobiopterin, further supporting its role in modulating the NOS pathway at a cellular level. nih.gov

Biotransformation Pathways and Metabolite Profiling in Cell-Free or in vitro Systems

The metabolic fate of this compound and its derivatives has been investigated in cell-free and in vitro systems, primarily using liver microsomal and S9 fractions. nih.govwikipedia.orgresearchgate.netnih.gov These studies are crucial for understanding the biotransformation of the compound, which can lead to the formation of active or inactive metabolites.

One of the key metabolic pathways for thiouracil derivatives is S-methylation, which has been observed in in vitro studies with kidney and liver preparations. researchgate.net Another significant biotransformation is glucuronidation. An in vitro study using human liver microsomes (HLMs) and HPLC-MS/MS identified UGT1A9 as an important UDP-glucuronosyltransferase isoform responsible for the glucuronidation of propylthiouracil (B1679721). nih.gov The formation of a propylthiouracil N-β-D glucuronide metabolite was confirmed. nih.gov

The use of liver S9 fractions, which contain both microsomal and cytosolic enzymes, allows for the investigation of both phase I and phase II metabolic reactions. nih.govwikipedia.orgnih.gov Metabolite profiling using techniques like liquid chromatography-mass spectrometry (LC-MS) enables the identification and quantification of various biotransformation products. ijpras.comresearchgate.nett3db.ca For instance, the metabolism of propylthiouracil has been studied, and its N-β-D glucuronide has been quantified using a validated HPLC-MS/MS method. nih.gov

| Parent Compound | Metabolic Reaction | Key Enzyme(s) | Identified Metabolite(s) | In Vitro System | Source |

|---|---|---|---|---|---|

| 6-propyl-2-thiouracil | Glucuronidation | UGT1A9 | Propylthiouracil N-β-D glucuronide | Human Liver Microsomes | nih.gov |

| 6-n-propyl-2-thiouracil | S-methylation | Methyltransferases | S-methylated derivative | Kidney and Liver preparations | researchgate.net |

Applications in Materials Science and Functional Materials Development

Utilization of 6-Sulfanyl-1H-pyrimidine-2,4-dione as Monomers or Building Blocks in Polymer Chemistry

While direct polymerization of this compound is not extensively documented, its derivatives are valuable monomers for creating functional polymers. The presence of the reactive thiol group and the nitrogen atoms in the pyrimidine (B1678525) ring allows for its incorporation into polymer backbones or as pendant groups, imparting specific properties to the resulting materials.

For instance, derivatives of thiouracil can be utilized in condensation polymerization reactions. The synthesis of poly(methylene terephthalate) has been achieved through reactions involving similar difunctional monomers, suggesting a potential pathway for incorporating thiouracil derivatives into polyester (B1180765) chains. researchgate.net Although direct application to aliphatic dicarboxylic acids was noted as unsuccessful in one study, the principle of using such building blocks remains a viable strategy in polymer synthesis. researchgate.net The resulting polymers could exhibit enhanced thermal stability or specific recognition capabilities due to the presence of the thiouracil moiety.

Coordination Chemistry of this compound as a Ligand for Metal Complexes

The sulfur and nitrogen atoms within the this compound structure are excellent coordination sites for metal ions, making it a versatile ligand in coordination chemistry. youtube.comnih.gov This has led to the synthesis of a wide array of metal complexes with diverse structures and potential applications. encyclopedia.pubmdpi.com

The compound can act as a monodentate or bidentate ligand. In many complexes, it coordinates to the metal center through the sulfur atom and one of the nitrogen atoms (N1), forming a stable four-membered chelate ring. encyclopedia.pubsciencegate.app This bidentate chelation has been observed in complexes with zinc(II), where the metal atom is five-coordinated by two thiouracil ligands and a water molecule. sciencegate.app

Numerous metal complexes of thiouracil and its derivatives have been synthesized, involving metals such as copper(II), palladium(II), gold(III), nickel(II), cobalt(II), zinc(II), cadmium(II), and others. encyclopedia.pubmdpi.compreprints.orgnih.gov The synthesis of these complexes often involves mixing aqueous solutions of the corresponding metal salts with the ligand dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO). encyclopedia.pubpreprints.orgmdpi.com The resulting complexes can sometimes be polymeric in nature, as indicated by their low solubility in common organic solvents. mdpi.com

Spectroscopic techniques such as IR, NMR, and UV-Vis are crucial for characterizing these complexes. encyclopedia.pubpreprints.orgmdpi.com For example, in the IR spectra of metal complexes of 6-propyl-2-thiouracil, a shift in the C=S stretching vibration to a lower frequency upon coordination to a metal ion like Cu(II) confirms the involvement of the sulfur atom in bonding. mdpi.com Similarly, changes in the NMR chemical shifts of the N-H and olefinic protons provide evidence of coordination. mdpi.com

Table 1: Selected Metal Complexes of Thiouracil Derivatives and their Characterization

| Metal Ion | Ligand | Coordination Mode | Characterization Techniques | Reference |

|---|---|---|---|---|

| Cu(II), Pd(II) | 6-Methyl-2-thiouracil, 6-Propyl-2-thiouracil | S, N coordination | MP-AES, UV-Vis, IR, ATR, NMR, Raman | encyclopedia.pubpreprints.orgmdpi.com |

| Zn(II) | 6-Amino-2-thiouracil | Bidentate chelate (S and N1) | X-ray diffraction, IR, UV-Vis, NMR | encyclopedia.pubsciencegate.app |

| Au(III) | 2,4-Dithiouracil | Not specified | Cytotoxicity studies | nih.gov |

| Co(II), Ni(II) | 6-Chloromethyluracil | N3 coordination | Spectroscopic data | encyclopedia.pubmdpi.com |

| W(CO)₅ | 2-Thiouracil (B1096), 6-Methyl-2-thiouracil | S-atom coordination | X-ray structural analysis | encyclopedia.pubmdpi.com |

Supramolecular Assembly and Self-Assembled Structures Incorporating the Compound

The ability of this compound and its derivatives to form hydrogen bonds is a key driver for their self-assembly into well-defined supramolecular structures. The N-H and C=O groups of the pyrimidine ring are excellent hydrogen bond donors and acceptors, respectively, leading to the formation of predictable patterns.

A common and robust supramolecular synthon observed in the crystal structures of 6-substituted uracil (B121893) derivatives is the R²₂(8) ring motif. acs.orgacs.orgresearchgate.net This motif arises from the formation of a pair of N-H···O hydrogen bonds between two molecules, creating a stable dimer. These dimers can then further assemble into one-dimensional tapes or more complex three-dimensional networks. acs.orgacs.org

In some cases, the self-assembly can be quite unusual. For example, a cobalt(III) complex incorporating a modified 2-thiouracil derivative was found to form novel linear intermolecular hydrogen bonds, analogous to the hydrogen bonding observed in nucleic acids. oup.com Furthermore, a copper(I) coordination polymer based on 6-thioguanosine, a related purine (B94841) derivative, demonstrated hierarchical self-assembly from oligomeric chains into rods, cables, and finally bundles, resulting in the formation of a hydrogel. nih.gov This hierarchical assembly led to enhanced luminescence properties. nih.gov

Development of Optoelectronic or Sensing Materials Based on this compound Derivatives

Derivatives of this compound are being explored for their potential in optoelectronic and sensing applications. The electronic properties of these molecules can be tuned by chemical modification, which in turn affects their interaction with light and their ability to detect specific analytes.

Computational studies on coumarin (B35378) derivatives, which share some structural similarities with uracils, have shown that substitutions can significantly alter their optoelectronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, absorption spectra, and exciton (B1674681) binding energies. mdpi.com For instance, the introduction of a sulfur atom can decrease the global hardness of the molecule. mdpi.com Such studies provide a theoretical framework for designing thiouracil derivatives with desired optical and electronic characteristics for applications in organic electronics.

The inherent binding capabilities of the thiouracil core make it a promising candidate for the development of chemical sensors. The sulfur atom, in particular, can strongly interact with heavy metal ions. This property is the basis for its use in creating sensors for detecting these toxic elements. While not directly about this compound, research on other thiol-containing compounds demonstrates their effectiveness in chelating metal ions like mercury, cadmium, and lead, which is a principle applicable to thiouracil-based sensors. nih.gov

Furthermore, the interaction of thiouracil derivatives with gold nanoparticles (AuNPs) can be exploited for sensing applications. The binding of 2-thiouracil to AuNPs can be monitored using techniques like UV-Vis absorption spectrophotometry and surface-enhanced Raman spectroscopy (SERS), providing a means for detecting the molecule. mdpi.com Theoretical calculations have shown that the most likely coordination mode for 2-thiouracil on a gold surface is through a monodentate bond with the sulfur atom. mdpi.com

Surface Functionalization and Nanomaterial Hybrid Systems

The reactive thiol group of this compound makes it an ideal molecule for the surface functionalization of various nanomaterials, particularly those with a high affinity for sulfur, such as gold nanoparticles (AuNPs). This functionalization can impart new properties to the nanomaterials, making them suitable for a range of applications, including in the biomedical field.

The attachment of thiolated molecules like 2-thiouracil onto the surface of AuNPs is a common strategy to enhance their functionality. nih.govresearchgate.net This surface functionalization can improve the stability of the nanoparticles and allow for the loading of therapeutic agents. nih.gov For example, AuNPs functionalized with 2-thiouracil have been investigated for their potential in photothermal therapy for cancer. nih.govresearchgate.net The AuNPs can absorb light and convert it into heat, leading to localized cell death, and the presence of the thiouracil can enhance the antiproliferative activity. nih.gov

The process of functionalizing nanoparticles with thiol-containing molecules is well-established. Thiol-organosilica particles, for instance, can be synthesized with exposed mercaptopropyl residues on their surface. nih.gov These functionalized particles have shown a high capacity for adsorbing proteins and can be used for biological applications like cell targeting when functionalized with specific antibodies. nih.gov This demonstrates the potential of using this compound to create functional hybrid nanomaterials for targeted drug delivery or diagnostic purposes. The binding of thiouracil to AuNPs is typically strong, involving the formation of a covalent bond between the sulfur atom and the gold surface. mdpi.com

Advanced Analytical Methodologies for 6 Sulfanyl 1h Pyrimidine 2,4 Dione Detection and Quantification

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of 6-thiouracil and its analogues due to its high resolution and versatility. HPLC methods can be coupled with various detectors, such as UV-Vis spectrophotometry and tandem mass spectrometry (MS/MS), to achieve high sensitivity and selectivity.

Reversed-phase HPLC is the most common mode used for the analysis of thiouracils. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov The separation of 6-thiouracil and related compounds, such as methylthiouracil (B1676490) and propylthiouracil (B1679721), can be effectively achieved using this method. sielc.com For instance, a method using a Primesep P mixed-mode column with a mobile phase of water, acetonitrile, and phosphoric acid buffer allows for the separation and UV detection of these compounds at 200 nm. sielc.com

For enhanced sensitivity and structural confirmation, HPLC is often coupled with mass spectrometry (HPLC-MS/MS). This hyphenated technique is particularly powerful for analyzing complex biological samples. An HPLC-MS/MS method for the simultaneous quantification of propylthiouracil (PTU) and its glucuronide metabolite has been developed using a ZORBAX Extend-C18 column. nih.gov The analysis was performed in negative electrospray ionization (ESI) mode with detection via multiple reaction monitoring (MRM), providing excellent linearity and accuracy. nih.gov Such methods are validated for parameters including precision, recovery, stability, and matrix effect to ensure reliable results. nih.gov

The choice of column and mobile phase is critical for achieving optimal separation. Modern columns, such as those with sub-2 µm particles, can offer faster analysis times and higher efficiency, though they may require ultra-high pressure LC (UHPLC) systems. thermofisher.com The stability of the analytical column over a range of pH values is also a key consideration for robust method development. thermofisher.com

Table 1: Exemplary HPLC Conditions for Thiouracil Analogue Analysis

| Parameter | Method 1 (UV Detection) sielc.com | Method 2 (MS/MS Detection) nih.gov |

|---|---|---|

| Analytes | Thiourea (B124793), Thiouracil, Methylthiouracil, Propylthiouracil | Propylthiouracil (PTU), PTU-glucuronide (PTU-GLU) |

| Column | Primesep P (Mixed-Mode) | ZORBAX Extend-C18 (2.1 × 50 mm, 1.8 µm) |

| Mobile Phase | Water, Acetonitrile, Phosphoric Acid | Gradient of Formic Acid, Methanol, Acetonitrile |

| Detection | UV at 200 nm | ESI-MS/MS (Negative Ion Mode, MRM) |

| Retention Time (PTU) | Not specified | 1.66 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, 6-sulfanyl-1H-pyrimidine-2,4-dione is a non-volatile compound due to its polar functional groups (-NH, C=O, C=S). Therefore, a chemical derivatization step is necessary to convert it into a volatile derivative suitable for GC-MS analysis. ub.edu Common derivatization techniques include silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility.

Once derivatized, the compound can be separated on a GC column, typically a fused-silica capillary column with a nonpolar stationary phase. mdpi.com The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for both quantification and structural elucidation based on fragmentation patterns. ub.edu The electron impact (EI) ionization mode is commonly used, which generates reproducible mass spectra that can be compared against spectral libraries for identification. ub.edu

GC-MS studies on related heterocyclic compounds, such as 6-azauracil (B101635) derivatives, have shown characteristic fragmentation patterns, such as the loss of isocyanic acid, which can be useful for identifying this class of compounds. researchgate.net Similar systematic studies on derivatized 6-thiouracil would be necessary to establish its specific fragmentation pathways for reliable identification in complex samples. The high sensitivity of GC-MS, particularly in selected ion monitoring (SIM) mode, makes it well-suited for trace analysis.

While direct GC-MS applications for 6-thiouracil are not widely reported due to the derivatization requirement, the technique's potential for high-resolution separation and sensitive detection makes it a viable option for specific research applications where volatility can be imparted. nist.gov

Table 2: General GC-MS Parameters for Analysis of Derivatized Compounds

| Parameter | Typical Conditions mdpi.com |

|---|---|

| Derivatization | Required (e.g., Silylation) to increase volatility |

| Column | Fused-silica capillary (e.g., 30 m × 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Injection Mode | Splitless for trace analysis |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Detection Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

Capillary Electrophoresis (CE) for Separation and Characterization of Analogues (Hypothetical, for separation science)

Capillary Electrophoresis (CE) is a family of high-resolution separation techniques that use an electric field to separate analytes in a narrow capillary. wikipedia.org Given its charged nature in appropriate buffer systems, 6-thiouracil and its analogues are ideal candidates for CE-based analysis. CE offers advantages such as high separation efficiency, short analysis times, and minimal consumption of sample and reagents. diva-portal.org

Different modes of CE could be hypothetically applied:

Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, where separation occurs based on differences in the charge-to-size ratio of the analytes as they migrate in a buffer-filled capillary. libretexts.org By selecting a buffer pH above the pKa of the pyrimidine (B1678525) ring nitrogens, 6-thiouracil would be negatively charged and could be separated from its analogues and other matrix components. nih.gov CZE has been successfully used to separate thiouracil, methylthiouracil, and propylthiouracil. nih.gov Detection is often performed using UV absorbance, with detection limits in the parts-per-million (ppm) range. nih.gov

Micellar Electrokinetic Chromatography (MEKC): This technique can separate both charged and neutral analytes. A surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. libretexts.org Analytes partition between the aqueous buffer and the micelles, adding a chromatographic separation mechanism to the electrophoretic migration. This would be particularly useful for separating a mixture of 6-thiouracil and its more hydrophobic analogues.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): Hyphenating CE with MS provides a powerful tool for the analysis of complex samples, offering both high separation efficiency and highly specific detection. nih.govelsevierpure.com This approach has been used for the determination of related thiopurine drugs in clinical samples, demonstrating its potential for routine analysis and patient monitoring. nih.govproquest.com For enhanced sensitivity, laser-induced fluorescence (LIF) detection can be employed after derivatizing the analyte with a fluorescent tag, achieving detection in the nanomolar range. nih.gov

Table 3: Capillary Zone Electrophoresis Conditions for Thiouracil Separation

| Parameter | Reported Method for Thiouracil Analogues nih.govnih.gov |

|---|---|

| Separation Mode | Capillary Zone Electrophoresis (CZE) |

| Analytes | Thiouracil, Methylthiouracil, Propylthiouracil |

| Buffer | 20 mM Phosphate buffer (pH 10.0) |

| Detection | UV (216, 245, 278 nm) or Laser-Induced Fluorescence (LIF) after derivatization |

| Detection Limit (UV) | 0.1 - 0.5 ppm |

| Detection Limit (LIF) | Nanomolar range |

Electrochemical Methods (Voltammetry, Amperometry) for Redox-Active Detection

Electrochemical methods offer a sensitive and cost-effective approach for the detection of redox-active compounds like this compound. The sulfhydryl (-SH) group in the molecule is susceptible to electrochemical oxidation, which forms the basis for its detection using techniques like voltammetry and amperometry.

The bioactivation of the related drug 6-propyl-2-thiouracil (PTU) has been studied using electrochemical oxidation coupled with mass spectrometry (EC/ESI/MS). acs.orgnih.gov These studies show that at an applied potential, PTU undergoes oxidation. At lower potentials (e.g., 400 mV), the primary product is a dimer, while at higher potentials, complete desulfurization can occur. acs.orgnih.gov The oxidation process involves the formation of reactive intermediates like sulfenic, sulfinic, and sulfonic acids. nih.gov

This redox activity can be harnessed for analytical purposes. In a voltammetric measurement, the current generated from the oxidation of the thiol group at a specific potential is directly proportional to the concentration of the analyte. This allows for quantitative analysis. Amperometric detection can be coupled with flow systems like HPLC for selective and sensitive quantification of the compound as it elutes from the column. The selectivity of electrochemical detection can be high, as only compounds that are electroactive at the applied potential will generate a signal. Studies on other thiols have shown that electrochemical methods can be highly selective, with no interference from common amino acids that lack the sulfhydryl functionality. ulster.ac.uk

Spectrophotometric and Fluorometric Assay Development for Trace Analysis and Interaction Studies

Spectrophotometric and fluorometric methods are widely used for the quantification of analytes due to their simplicity, speed, and affordability. For 6-thiouracil and its derivatives, these assays are typically based on color-forming or fluorescence-generating reactions.

Several spectrophotometric methods have been developed for the related compound 6-propyl-2-thiouracil (PTU). One common method is based on the formation of a Prussian blue complex. acs.orgwalisongo.ac.idacs.orgresearchgate.net In this assay, PTU reduces Fe(III) ions to Fe(II), which then reacts with ferricyanide (B76249) to form the intensely colored Prussian blue complex. The absorbance of this complex is measured at its maximum wavelength (around 840 nm) and is proportional to the concentration of PTU. acs.orgwalisongo.ac.id This method has a determination range of approximately 0.34–3.4 µg/mL. acs.orgresearchgate.net Other colorimetric methods involve reactions with reagents like palladium(II) chloride or N,N-dimethyl-p-phenylenediamine (DMPD) in the presence of Fe(III). walisongo.ac.idresearchgate.net

Table 4: Spectrophotometric Methods for Thiouracil Analogue Determination

| Method | Reagent(s) | Wavelength (λmax) | Determination Range acs.org |

|---|---|---|---|

| Prussian Blue Formation acs.orgwalisongo.ac.id | Fe(III) and [Fe(CN)6]3- | 840 nm | 0.34–3.4 µg/mL |

| Palladium(II) Complex walisongo.ac.id | Palladium(II) chloride | 525 nm | Not specified |

| DMPD Reaction researchgate.net | N,N-dimethyl-p-phenylenediamine, Fe(III) | 465 nm | Not specified |

Fluorometric assays generally offer higher sensitivity than spectrophotometric methods. While native 6-thiouracil is not strongly fluorescent, derivatization with a fluorescent tag can be used to develop highly sensitive assays. For example, a method for thiouracil and phenylthiouracil involves derivatization with 5-iodoacetamidofluorescein, followed by analysis using capillary electrophoresis with laser-induced fluorescence detection. nih.gov Furthermore, methods based on the release of fluorescent bipyrimidine photoproducts after hydrolysis have been used for related pyrimidine structures in DNA, suggesting a potential avenue for developing specific fluorescence-based assays for 6-thiouracil. nih.gov These sensitive techniques are particularly valuable for trace analysis and for studying interactions with biomolecules.

Future Perspectives and Emerging Research Directions for 6 Sulfanyl 1h Pyrimidine 2,4 Dione

Exploration of Novel Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, focusing on efficiency, safety, and environmental stewardship. For 6-sulfanyl-1H-pyrimidine-2,4-dione and its derivatives, research is pivoting away from conventional methods towards more sustainable practices. researchgate.netactascientific.combohrium.com

Emerging methodologies include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times, often leading to higher yields and cleaner products compared to conventional heating methods. nih.govnih.govrsc.org The application of microwave irradiation has been successfully demonstrated for the synthesis of various pyrimidine (B1678525) and thiazole (B1198619) derivatives, suggesting a promising route for the efficient production of this compound analogues. dntb.gov.uaorganic-chemistry.orgmdpi.com

One-Pot, Multicomponent Reactions: These reactions improve process efficiency by combining multiple synthetic steps into a single operation, thereby reducing solvent waste and purification needs. scirp.orgnih.govacgpubs.orgnih.govrsc.org The development of one-pot procedures for related fused uracil (B121893) and thiazole derivatives highlights a key future direction for creating complex molecules from simpler precursors in a more streamlined fashion. scirp.orgnih.gov

Green Catalysts and Solvents: The use of environmentally benign catalysts, such as nano-catalysts, and safer solvents like water is a critical area of development. researchgate.netbohrium.com Research into catalyst-free conditions or the use of reusable heterogeneous catalysts for pyrimidine synthesis is gaining traction, paving the way for more sustainable industrial-scale production. researchgate.netdntb.gov.ua

These sustainable approaches not only offer environmental and economic benefits but also open up new possibilities for creating diverse libraries of thiouracil derivatives with high efficiency. bohrium.com

Design and Synthesis of Advanced Functional Analogues for Specific Applications

While this compound and its propyl derivative are well-known for their antithyroid activity, the core structure serves as a versatile scaffold for designing advanced functional analogues for a range of specific applications. mdpi.comnih.gov Future research will focus on targeted modifications of the pyrimidine ring to enhance potency and explore new biological and chemical functions.

Key areas of analogue design include:

Enzyme Inhibition: Novel derivatives are being designed as potent inhibitors for various enzymes. This includes not only thyroid peroxidase but also other targets like 15-lipoxygenase (15-LOX) and cyclin-dependent kinase 2A (CDK2A), which are relevant in inflammation and cancer, respectively. mdpi.comnih.gov

Anticancer and Antimicrobial Agents: By incorporating different functional groups, researchers are developing thiouracil derivatives with significant cytotoxic activity against various cancer cell lines and antimicrobial properties against pathogenic bacteria. nih.govmdpi.comresearchgate.net

Selenium and Other Heteroatom Analogues: The substitution of sulfur with selenium or the introduction of other functionalities can dramatically alter the compound's biological activity and inhibitory mechanisms, leading to the development of more specific agents. nih.gov

The following interactive table summarizes recent research on advanced functional analogues of this compound.

| Analogue/Derivative Class | Target Application | Key Research Finding | Reference |

| 2-Thiouracil-5-sulfonamides | Antioxidant, 15-LOX Inhibition | Several synthesized derivatives showed significant radical scavenging activity and potent inhibition of the 15-LOX enzyme. | mdpi.com |

| 6-Anilino-2-thiouracils | Iodothyronine Deiodinase Inhibition | The p-ethyl and p-n-butyl analogues were found to be much more effective inhibitors than the standard drug, 6-propyl-2-thiouracil. | nih.gov |

| Thiazolo[3,2-a]pyrimidine Derivatives | Anticancer | A one-pot synthesis method was developed for derivatives that were subsequently studied for cytotoxic activity via molecular docking. | nih.gov |

| Metal Complexes (Cu(II), Pd(II)) | Antimicrobial | Complexation of 6-methyl- and 6-propyl-2-thiouracil with copper and palladium ions improved their antimicrobial activity. | mdpi.com |

| Selenium-based Analogues | Deiodinase Inhibition | Selenium-containing analogues of thiouracil exhibit different inhibitory mechanisms on type 1 and type 2 deiodinases compared to their sulfur counterparts. | nih.gov |

| Fused Uracil Derivatives | DNA Binding | Novel fused uracil derivatives were synthesized and shown to interact with, chelate, and fragment nucleic acids. | scirp.org |

Deeper Computational Modeling for Complex Systems and Predictive Analytics

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of novel compounds. For this compound, deeper computational modeling will provide unprecedented insights into its behavior in complex biological and material systems.

Future research will leverage:

Density Functional Theory (DFT): DFT calculations are crucial for understanding the fundamental electronic structure, reactivity, and stability of different tautomers (e.g., keto-thione vs. hydroxy-thiol forms). doi.orgnih.gov This knowledge is vital for predicting reaction mechanisms and the molecule's interaction with biological targets or metal surfaces. doi.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule and its analogues over time, which is essential for studying its fragmentation pathways or its binding affinity and conformational changes within a protein's active site. chemrxiv.org

Molecular Docking and QSAR: These predictive tools will continue to be refined to screen large virtual libraries of thiouracil analogues against specific biological targets, such as enzymes or receptors. mdpi.comnih.govnih.gov This allows for the rational design of new compounds with enhanced activity and selectivity, as demonstrated in the development of novel antithyroid and anticancer agents. nih.govnih.gov

Quantum-Chemistry Studies: Advanced methods like CASSCF and CASPT2 are used to investigate the photophysical properties of thiouracils, explaining their high efficiency in generating triplet states, which is relevant for applications in photodynamic therapy. acs.org